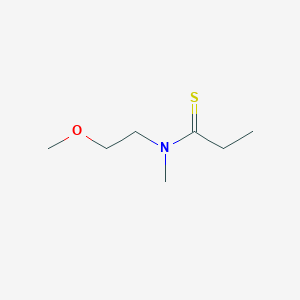
N-(2-Methoxyethyl)-N-methylpropanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)-N-methylpropanethioamide is an organic compound with a unique structure that includes a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-N-methylpropanethioamide typically involves the reaction of N-methylpropanethioamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxyethyl)-N-methylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-N-methylpropanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Methoxyethyl)-N-methylpropanethioamide exerts its effects involves interactions with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxyethyl)-N-methylacetamide
- N-(2-Methoxyethyl)-N-methylbenzamide
- N-(2-Methoxyethyl)-N-methylthiourea
Uniqueness
N-(2-Methoxyethyl)-N-methylpropanethioamide is unique due to the presence of both a thioamide group and a methoxyethyl group. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-N-methylpropanethioamide |
InChI |
InChI=1S/C7H15NOS/c1-4-7(10)8(2)5-6-9-3/h4-6H2,1-3H3 |
Clave InChI |
HKDJBVRIKBOMFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=S)N(C)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


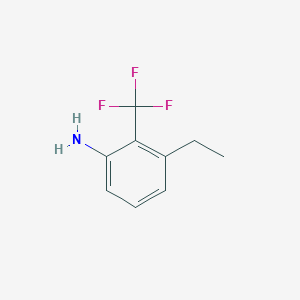
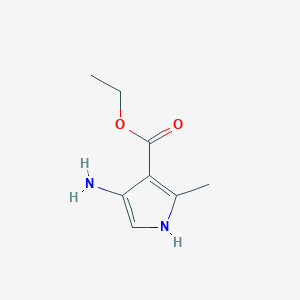
![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)
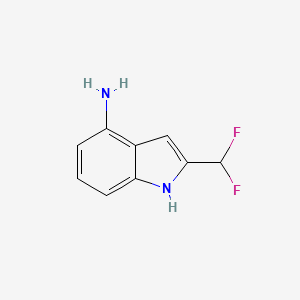
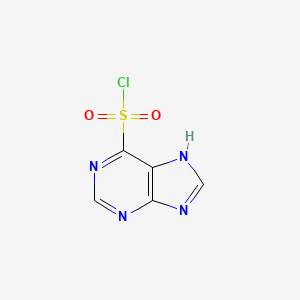
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
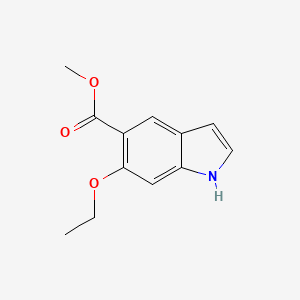
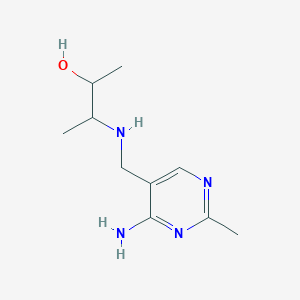

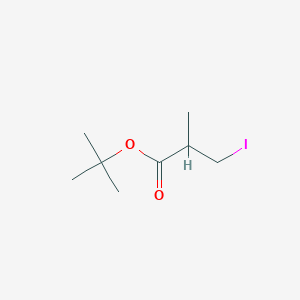
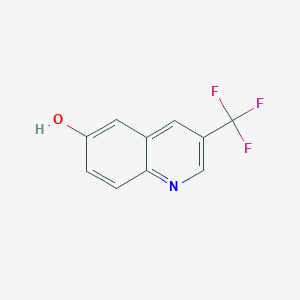
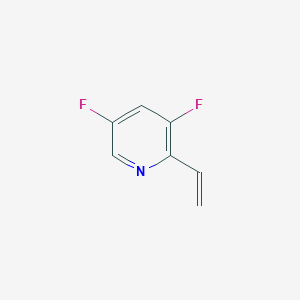
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
